molecular formula C7H8N4 B1659428 4-Hydrazinyl-1H-benzimidazole CAS No. 650638-11-2

4-Hydrazinyl-1H-benzimidazole

Cat. No. B1659428
CAS RN: 650638-11-2
M. Wt: 148.17
InChI Key: AMKZOCBFGAROPQ-UHFFFAOYSA-N
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Description

“4-Hydrazinyl-1H-benzimidazole” is a compound that contains a benzimidazole moiety. Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have been used as a framework in the discovery of innovative drugs .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been described in various studies . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been analyzed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . The benzimidazole core is planar and can be deprotonated with stronger bases .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases. The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary. For instance, the compound 2-(Hydroxymethyl)-1H-benzimidazole has a melting point of 164–166 °C .

Safety and Hazards

Benzimidazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1H-benzimidazol-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-11-6-3-1-2-5-7(6)10-4-9-5/h1-4,11H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKZOCBFGAROPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663404
Record name 4-Hydrazinyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinyl-1H-benzimidazole

CAS RN

650638-11-2
Record name 4-Hydrazinyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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